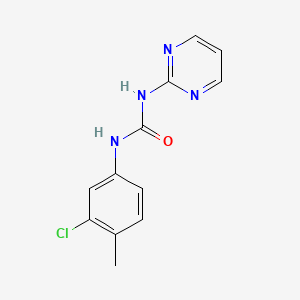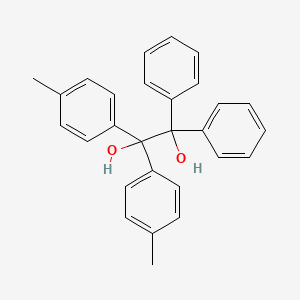
2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.298 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a nitrophenyl carbamoyl group. This compound is often used in research and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Applications De Recherche Scientifique
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-DIMETHYL-4-(N-(4-METHYL-3-NITROPHENYL)CARBAMOYL)MORPHOLINE: Similar structure but with a methyl group instead of a hydrogen atom on the nitrophenyl ring.
2,6-DIMETHYL-4-(4-NITROPHENYL)MORPHOLINE: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE is unique due to its combination of a morpholine ring with both dimethyl and nitrophenyl carbamoyl substitutions. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
6667-32-9 |
|---|---|
Formule moléculaire |
C13H17N3O4 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c1-9-7-15(8-10(2)20-9)13(17)14-11-3-5-12(6-4-11)16(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,14,17) |
Clé InChI |
MFOLKAPJNYBJFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)




![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)

![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)


![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)
